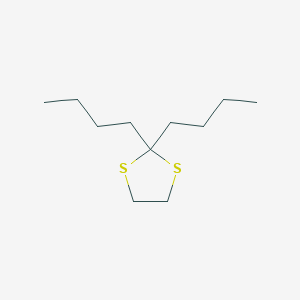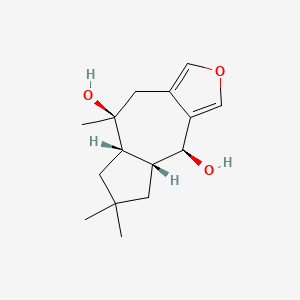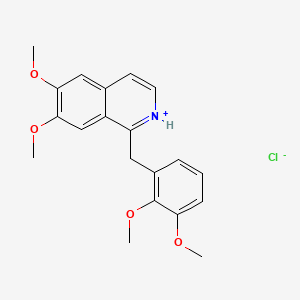
6-Butyl-1,2,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-1,2,3-benzothiadiazole is a derivative of 1,2,3-benzothiadiazole, a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzothiadiazole can be synthesized through the diazotization reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method involves the Herz reaction, where anilines are treated with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to complete the formation of 1,2,3-benzothiadiazole
Industrial Production Methods
Industrial production methods for 1,2,3-benzothiadiazole derivatives typically involve large-scale diazotization and Herz reactions, with careful control of reaction conditions to ensure high yields and purity
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzothiadiazole and its derivatives, including 6-butyl-1,2,3-benzothiadiazole, undergo various chemical reactions:
Common Reagents and Conditions
Common reagents for these reactions include sodium nitrite for diazotization, disulfur dichloride for the Herz reaction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nitration of 1,2,3-benzothiadiazole derivatives can yield nitro-substituted products, while alkylation can introduce alkyl groups at specific positions on the benzene ring .
Scientific Research Applications
6-Butyl-1,2,3-benzothiadiazole and its derivatives have several scientific research applications:
Organic Electronics: These compounds are used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to their strong electron-withdrawing properties.
Materials Science: They are employed in the synthesis of photoluminescent compounds and smart porous materials, such as hydrogen-bonded organic frameworks (HOFs).
Chemistry and Biology: The unique chemical properties of these compounds make them valuable in various chemical reactions and biological studies, although specific applications in biology and medicine are less documented.
Mechanism of Action
The mechanism of action of 6-butyl-1,2,3-benzothiadiazole involves its strong electron-withdrawing ability, which influences its interactions with other molecules. This property makes it an effective acceptor unit in electronic materials, enhancing the electronic properties of the resulting compounds . The molecular targets and pathways involved in its action are primarily related to its role in organic electronics and materials science.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: The parent compound, which lacks the butyl substituent.
2,1,3-Benzothiadiazole: A similar compound with a different arrangement of nitrogen and sulfur atoms in the thiadiazole ring.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A more complex derivative with additional thiadiazole rings.
Uniqueness
6-Butyl-1,2,3-benzothiadiazole is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and electronic properties. This makes it particularly valuable in applications where specific substituent effects are desired, such as in the design of new organic electronic materials.
Properties
CAS No. |
60474-26-2 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
6-butyl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C10H12N2S/c1-2-3-4-8-5-6-9-10(7-8)13-12-11-9/h5-7H,2-4H2,1H3 |
InChI Key |
CXTZUKSIVBHRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)



![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)
![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)
![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)
